REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:10][CH3:11])[CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[N+:12]([O-])([OH:14])=[O:13]>C(O)(=O)C>[CH3:1][CH:2]([CH2:10][CH3:11])[CH2:3][C:4]1[CH:9]=[CH:8][C:7]([N+:12]([O-:14])=[O:13])=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC1=CC=CC=C1)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
ice water
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
This solution was added dropwise to a mixture of 420 ml 90%
|
Type
|
TEMPERATURE
|
Details
|
Maintaining that temperature
|
Type
|
EXTRACTION
|
Details
|
The reaction products were extracted with 2-500 ml portions of petroleum ether (30°-60° C.)
|
Type
|
WASH
|
Details
|
the combined extracts were successively washed with water (2-100 ml portions)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous calcium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The fraction boiling at 158°-160° C. (14 mm Hg) was collected
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC1=CC=C(C=C1)[N+](=O)[O-])CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |